

Application Notes and Protocols for Heterologous Expression of Citrocin in Escherichia coli

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Citrocin*

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These application notes provide a comprehensive overview and detailed protocols for the heterologous expression, purification, and characterization of the antimicrobial lasso peptide, **Citrocin**, in *Escherichia coli*.

Introduction

Citrocin is a 19-amino acid antimicrobial lasso peptide originally identified from *Citrobacter pasteurii* and *Citrobacter braakii*[1]. It exhibits moderate antimicrobial activity against Gram-negative bacteria such as *E. coli* and *Citrobacter* strains[1][2]. Structurally and functionally, **Citrocin** is reminiscent of microcin J25 (MccJ25), a known RNA polymerase (RNAP) inhibitor[1][2]. However, **Citrocin** is a significantly more potent inhibitor of *E. coli* RNAP in vitro, approximately 100-fold more so than MccJ25, suggesting that its uptake into *E. coli* may be a limiting factor for its antimicrobial activity[1][3]. Unlike MccJ25, **Citrocin**'s entry into *E. coli* does not appear to rely on the TonB-dependent transporter FhuA[1]. However, the inner membrane protein SbmA is required for its uptake[1][4]. The heterologous expression of **Citrocin** in *E. coli* has been successfully achieved, enabling further structural and functional characterization[1][2].

Data Presentation

Table 1: Quantitative Data for Heterologously Expressed Citrocin

| Parameter | Value | Reference |
|---------------------|--------------------------|-----------|
| Purification Yield | 2.7 mg/liter | [1][5][6] |
| Monoisotopic Mass | 1880 Da | [1][6] |
| HPLC Retention Time | 14.9 minutes (C8 column) | [6] |

Table 2: Antimicrobial Activity of Purified Citrocin

| Target Organism | MIC (μM) |
|--|----------|
| Enterohemorrhagic E. coli (EHEC) O157:H7 TUV93-0 | 16 |
| E. coli strains | 16 - 125 |
| Citrobacter strains | 16 - 125 |
| Salmonella Newport | 1000 |

Data sourced from Cheung-Lee et al. (2019)[1].

Experimental Protocols

Gene Cluster Refactoring and Plasmid Construction

For the heterologous expression of **Citrocin** in E. coli, the native gene cluster from Citrobacter is refactored. The precursor peptide gene, citA, is placed under the control of an inducible promoter, such as the isopropyl β-d-1-thiogalactopyranoside (IPTG)-inducible T5 promoter. The processing enzyme genes, citB, citC, and citD, are placed under a constitutive promoter, for instance, the promoter for the mcjBCD genes from the MccJ25 gene cluster[1][5]. This entire refactored gene cluster is then cloned into a suitable E. coli expression vector (e.g., pWC88)[1].

Heterologous Expression in E. coli

Materials:

- E. coli BL21 cells[1]
- Expression plasmid containing the refactored cit gene cluster (e.g., pWC88-cit)
- Luria-Bertani (LB) medium
- M9 minimal medium supplemented with 20 amino acids (0.05 g/liter each) and 0.00005% (w/v) thiamine[1]
- Ampicillin (100 mg/liter)
- Isopropyl β -d-1-thiogalactopyranoside (IPTG)

Protocol:

- Transform the expression plasmid into chemically competent E. coli BL21 cells and plate on LB agar containing ampicillin. Incubate overnight at 37°C.
- Inoculate a single colony into 5 mL of LB medium with ampicillin and grow overnight at 37°C with shaking.
- Inoculate a larger volume of supplemented M9 medium with the overnight culture to a starting optical density at 600 nm (A600) of 0.02[1].
- Incubate the culture at 37°C with shaking at 250 rpm until the A600 reaches 0.2–0.25[1].
- Induce the expression of the citA gene by adding IPTG to a final concentration of 1 mM[1].
- Continue the cultivation for 20 hours at 20°C with shaking at 250 rpm[1].
- Harvest the culture supernatant, which contains the secreted **Citrocin**, by centrifuging the culture at 4,000 \times g for 20 minutes at 4°C[1].

Purification of Citrocin

Materials:

- Harvested culture supernatant
- High-Performance Liquid Chromatography (HPLC) system
- C8 reverse-phase HPLC column
- Acetonitrile
- Trifluoroacetic acid (TFA)
- Water

Protocol:

- Clarify the harvested supernatant by filtration.
- Purify **Citrocin** from the supernatant using reverse-phase HPLC on a C8 column[1][6].
- Use a gradient of acetonitrile in water with 0.1% TFA to elute the peptide.
- Monitor the elution profile at a suitable wavelength (e.g., 220 nm) and collect the peak corresponding to **Citrocin** (retention time of approximately 14.9 minutes)[6].
- Confirm the mass of the purified peptide using mass spectrometry. The expected monoisotopic mass is 1880 Da[1][6].

Antimicrobial Activity Assay (Spot-on-Lawn)

Materials:

- Purified **Citrocin**
- Target bacterial strains (e.g., E. coli, Citrobacter, Salmonella)
- M63 agar plates
- M63 soft agar

Protocol:

- Prepare an overlay of 10 ml of M63 soft agar containing 10⁸ CFU of the target bacteria on a 10 ml M63 agar plate[1].
- Allow the soft agar to solidify.
- Spot 10 µl dilutions of the purified **Citrocin** onto the plate[1].
- Let the spots dry and then incubate the plates at 37°C overnight[1].
- Observe and measure the zones of inhibition the following day[1].

In Vitro RNA Polymerase Inhibition Assay

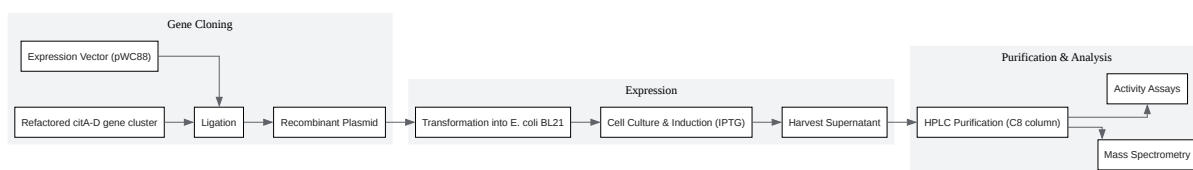
Materials:

- Purified **Citrocin**
- Purified E. coli RNA polymerase
- Transcription buffer
- DNA template containing a suitable promoter
- Ribonucleotides (ATP, GTP, CTP, UTP), with one being radiolabeled
- Purified MccJ25 (as a positive control)

Protocol:

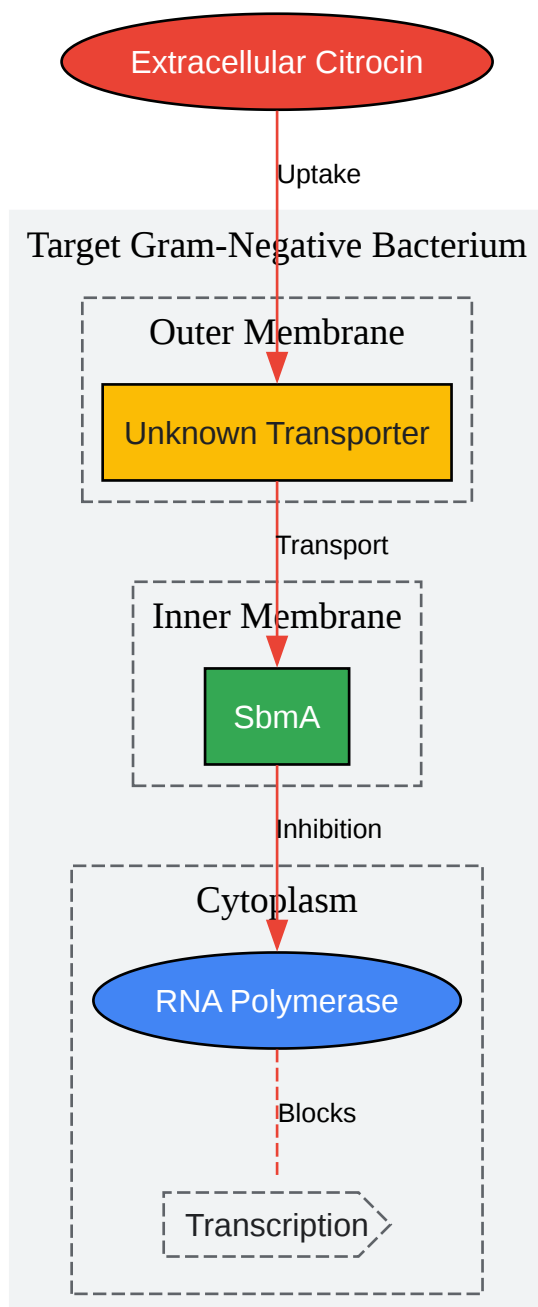
- Perform an abortive initiation assay with E. coli RNAP[1].
- Test **Citrocin** at various concentrations (e.g., 1, 10, and 100 µM) in triplicate[1].
- Include a no-inhibitor control and a control with MccJ25[1].
- Quantify the level of transcription and compare the inhibitory effect of **Citrocin** to the controls. At 1 µM, **Citrocin** has been shown to reduce transcription to 15% of the level of the no-inhibitor control[1].

Visualizations



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Caption: Experimental workflow for the heterologous expression of **Citrocin** in E. coli.



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Caption: Proposed mechanism of action for **Citrocin** in E. coli.

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- To cite this document: BenchChem. [Application Notes and Protocols for Heterologous Expression of Citrocin in Escherichia coli]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566949#heterologous-expression-of-citrocin-in-escherichia-coli]

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